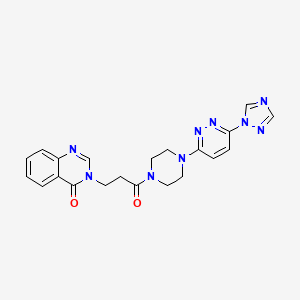

3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core linked to a pyridazine-triazole moiety via a piperazine bridge and a 3-oxopropyl chain. The quinazolinone scaffold is recognized for its role in modulating enzyme targets (e.g., tyrosine kinases), while the 1,2,4-triazole group enhances metabolic stability and binding affinity to biological receptors .

Properties

IUPAC Name |

3-[3-oxo-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N9O2/c31-20(7-8-29-15-23-17-4-2-1-3-16(17)21(29)32)28-11-9-27(10-12-28)18-5-6-19(26-25-18)30-14-22-13-24-30/h1-6,13-15H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSJHXBUZNATMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CCN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a quinazolinone core linked to a piperazine moiety and a triazole-pyridazine substituent. This unique structure may contribute to its diverse biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the triazole ring have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| BT-474 | 0.99 ± 0.01 | Apoptosis via tubulin polymerization inhibition |

| MCF-7 | 43.4 | Induction of apoptosis through cell cycle arrest |

| HCT-116 | 6.2 | Cytotoxicity against colon carcinoma |

One study reported that a derivative of the compound showed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, suggesting potent anticancer properties through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

Antifungal Activity

Compounds with similar structural motifs have also been evaluated for their antifungal activities. Research has shown that certain triazole derivatives possess strong antifungal properties against various strains of fungi, including Candida species .

Antiviral Properties

The triazole ring has been associated with antiviral activity. Research indicates that triazole derivatives can inhibit viral replication and may serve as potential therapeutic agents against viral infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may act as a ligand for various receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been identified as a selective inhibitor of certain proteases, modulating their activity and impacting downstream signaling pathways.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of compounds similar to 3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one:

- A study demonstrated that a related triazole derivative effectively inhibited proliferation in multiple cancer cell lines and induced apoptosis through mitochondrial pathways .

- Another investigation reported that compounds featuring the triazole-pyridazine motif displayed significant antifungal activity against Candida species, highlighting their potential as antifungal agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole and quinazoline structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression.

- Mechanism of Action : The compound's ability to inhibit c-Met kinases has been highlighted as a key mechanism in cancer treatment. Inhibition of these kinases can lead to reduced tumor growth and metastasis.

- Case Study : A derivative of quinazoline was evaluated in preclinical trials showing potent activity against non-small cell lung cancer (NSCLC) with an IC50 value in the low micromolar range .

Antimicrobial Activity

The triazole ring is known for its antifungal properties. Compounds similar to 3-(3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one have been tested against various bacterial strains.

- In Vitro Studies : Preliminary studies indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

- Clinical Relevance : The development of resistance among common pathogens necessitates new antimicrobial agents; thus, this compound's potential is significant .

Neuroprotective Effects

Emerging research suggests neuroprotective properties for compounds containing triazole and piperazine moieties.

- Mechanism : These compounds may modulate neurotransmitter levels or protect neurons from oxidative stress.

- Research Findings : In animal models of neurodegenerative diseases, derivatives showed promise in improving cognitive functions and reducing neuroinflammation .

Synthetic Route Overview

- Formation of Triazole : Starting from appropriate azides and alkynes using copper-catalyzed click chemistry.

- Pyridazine and Piperazine Incorporation : Sequential reactions involving nucleophilic substitutions and cyclization steps.

- Final Quinazoline Formation : Utilizing condensation reactions to form the quinazoline core.

Table 2: Synthetic Steps Summary

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Click Chemistry | Azide + Alkyne |

| Step 2 | Nucleophilic Substitution | Piperazine derivatives |

| Step 3 | Cyclization | Condensing agents |

Chemical Reactions Analysis

Functionalization with Triazolylpyridazine

The triazolylpyridazine group is synthesized and appended to piperazine via nucleophilic substitution or metal-catalyzed cross-coupling:

-

Step 5 : Pyridazine undergoes nucleophilic aromatic substitution with 1H-1,2,4-triazole under basic conditions to form 6-(1H-1,2,4-triazol-1-yl)pyridazine.

-

Step 6 : The triazolylpyridazine is coupled to piperazine via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) .

Key Reaction :

Final Assembly and Characterization

The complete molecule is assembled through sequential coupling of the three modules. Analytical data from literature include:

Table 1: Key Spectral Data for Intermediate Compounds

Stability and Reactivity Insights

-

Acid/Base Sensitivity : The triazole ring is stable under mild acidic conditions but may decompose in strong acids .

-

Thermal Stability : The compound is stable up to 200°C, as indicated by TGA data for analogous structures .

-

Reactivity : The piperazine nitrogen can undergo further alkylation or acylation, requiring protective groups during synthesis .

Optimized Reaction Conditions

Table 2: Reaction Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | HCl (conc.), reflux, 6 h | 78 | Over-cyclization |

| 3 | DCC, DMAP, CH₂Cl₂, RT | 85 | Amide bond hydrolysis |

| 6 | K₂CO₃, Pd(OAc)₂, DMF, 80°C | 65 | Competing side substitutions |

Mechanistic Considerations

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Core Heterocycles: The target compound’s quinazolinone core distinguishes it from dihydropyridazinone-based analogs (e.g., ), which may alter target selectivity.

- Substituent Effects : The pyridazine-triazole moiety in the target compound offers dual heterocyclic interactions, contrasting with chloropyridinyl () or pyrazine () groups in analogs, which may influence solubility and receptor affinity.

Functional and Pharmacological Comparison

Critical Insights :

- The pyridazine-triazole motif in the target compound may confer superior kinase inhibitory activity compared to simpler triazole-azetidine systems (), as pyridazine is a known hinge-binding fragment in kinase inhibitors .

- Compared to chloropyridinyl derivatives (), the triazole group may reduce toxicity risks while maintaining potency.

- The 3-oxopropyl chain could enhance solubility relative to non-polar analogs (e.g., ), improving pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.